REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[F:15])[N:11]=[CH:10][C:9]([Br:16])=[CH:8]2>[OH-].[Na+]>[Br:16][C:9]1[CH:10]=[N:11][C:12]2[C:7]([CH:8]=1)=[CH:6][C:5]([CH2:4][C:3]([OH:17])=[O:2])=[C:14]([F:15])[CH:13]=2 |f:1.2|
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Name
|
(3-bromo-7-fluoro-quinolin-6-yl)-acetic acid methyl ester
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Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C=C2C=C(C=NC2=CC1F)Br)=O
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Name
|
|
Quantity
|
72 mL
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Type
|
solvent
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hrs
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Duration
|
2 h
|
Type
|
WASH
|
Details
|
The mixture was washed with dichloromethane (50 mL×2)
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Type
|
FILTRATION
|
Details
|
The white precipitate was collected via filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC2=CC(=C(C=C2C1)CC(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 83.3% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |